molecular formula C16H13NO3S2 B2356677 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1797077-92-9

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2356677
CAS No.: 1797077-92-9
M. Wt: 331.4
InChI Key: SVQXWTZWURBGSC-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic compound with a unique molecular structure This compound belongs to the family of heterocyclic organic compounds, which are known for their wide range of biological and medicinal activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. Common spectroscopic methods such as IR, 1H NMR, and 13C NMR are used to confirm the chemical structure of the synthesized compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active sites of target enzymes, thereby inhibiting their activity. This inhibition can lead to various therapeutic effects, such as neuroprotection or antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide
  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

Uniqueness

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQXWTZWURBGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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